4-chloro-5-methoxy-1H-indole-3-carbaldehyde 4-chloro-5-methoxy-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15968409
InChI: InChI=1S/C10H8ClNO2/c1-14-8-3-2-7-9(10(8)11)6(5-13)4-12-7/h2-5,12H,1H3
SMILES:
Molecular Formula: C10H8ClNO2
Molecular Weight: 209.63 g/mol

4-chloro-5-methoxy-1H-indole-3-carbaldehyde

CAS No.:

Cat. No.: VC15968409

Molecular Formula: C10H8ClNO2

Molecular Weight: 209.63 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-5-methoxy-1H-indole-3-carbaldehyde -

Specification

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
IUPAC Name 4-chloro-5-methoxy-1H-indole-3-carbaldehyde
Standard InChI InChI=1S/C10H8ClNO2/c1-14-8-3-2-7-9(10(8)11)6(5-13)4-12-7/h2-5,12H,1H3
Standard InChI Key HQOCPGOGWXFIHG-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=C(C=C1)NC=C2C=O)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecule consists of an indole core (a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) modified at three positions:

  • C3: A formyl (-CHO) group, which introduces electrophilic reactivity.

  • C4: A chloro (-Cl) substituent, an electron-withdrawing group that influences electronic distribution and intermolecular interactions.

  • C5: A methoxy (-OCH₃) group, an electron-donating substituent that enhances solubility and modulates bioactivity.

The interplay between the electron-withdrawing chloro and electron-donating methoxy groups creates a polarized electronic environment, potentially enhancing interactions with biological targets such as enzymes or microbial cell membranes .

Physicochemical Characteristics

While experimental data specific to 4-chloro-5-methoxy-1H-indole-3-carbaldehyde are scarce, properties can be extrapolated from structurally similar compounds:

PropertyValue/RangeBasis of Estimation
Molecular Weight239.67 g/molCalculated from formula C₁₀H₇ClNO₂
Melting Point210–215°C (estimated)Analogous chloro-indoles
SolubilityModerate in polar solventsMethoxy group enhances polarity
LogP (Partition Coeff.)~2.1Predicted via substituent contributions

Synthesis and Characterization

Synthetic Pathways

The synthesis of 4-chloro-5-methoxy-1H-indole-3-carbaldehyde can be achieved through two primary routes:

Vilsmeier-Haack Formylation

  • Starting Material: 4-Chloro-5-methoxyindole.

  • Reagents: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

  • Mechanism: Electrophilic substitution at C3, facilitated by the indole’s inherent reactivity.

  • Reaction:

    4-Chloro-5-methoxyindole+POCl₃/DMF4-Chloro-5-methoxy-1H-indole-3-carbaldehyde\text{4-Chloro-5-methoxyindole} + \text{POCl₃/DMF} \rightarrow \text{4-Chloro-5-methoxy-1H-indole-3-carbaldehyde}

    Yield: 60–75% (estimated based on analogous reactions) .

Spectroscopic Characterization

Key spectral data for analogous compounds provide insights into expected patterns:

Infrared (IR) Spectroscopy

  • C=O Stretch: 1675–1685 cm⁻¹ (strong, sharp) .

  • C=N Stretch: 1530–1540 cm⁻¹ (moderate, imine linkage).

  • OCH₃ Bend: 1250–1270 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • H3 (aldehyde proton): δ 9.8–10.2 ppm (singlet).

    • H4 (adjacent to Cl): δ 7.8–8.0 ppm (downfield shift due to Cl’s -I effect).

    • OCH₃: δ 3.8–3.9 ppm (singlet).

  • ¹³C NMR:

    • C=O: δ 190–195 ppm.

    • C-Cl: δ 125–130 ppm.

Biological Activity and Applications

Antifungal Activity

Indole-3-carbaldehyde derivatives with nitro or methoxy substituents demonstrate moderate activity against Candida albicans . The chloro-methoxy combination in this compound could synergistically disrupt fungal ergosterol biosynthesis.

Antioxidant Properties

Methoxy groups are known to scavenge free radicals. Quantum mechanical calculations (DFT/B3LYP) predict a high HOMO-LUMO gap (~4.5 eV) for this derivative, indicating potential redox activity .

Computational Insights

Density Functional Theory (DFT) studies on analogous compounds reveal:

  • Geometric Optimization: The cis-E configuration is energetically favored in both gas and solvent phases (acetone/DMSO) .

  • Frontier Molecular Orbitals: Electron density localized on the indole ring and formyl group, suggesting nucleophilic attack sites.

Industrial and Pharmacological Relevance

  • Pharmaceutical Intermediate: Useful for synthesizing semicarbazones and thiosemicarbazones with enhanced bioactivity.

  • Agrochemicals: Potential as a lead compound for antifungal agents in crop protection.

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